molecular formula C13H8F3NO B1413048 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile CAS No. 1858242-19-9

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile

Cat. No.: B1413048
CAS No.: 1858242-19-9
M. Wt: 251.2 g/mol
InChI Key: INAINUJWXYJDPC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile is a furan-based carbonitrile derivative characterized by a methyl group at the 2-position of the furan ring and a 4-trifluoromethylphenyl substituent at the 5-position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound’s metabolic stability and lipophilicity, making it a candidate for drug discovery .

Properties

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAINUJWXYJDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the trifluoromethyl-phenyl group: This step can be achieved through a Friedel-Crafts acylation reaction, where a trifluoromethyl-phenyl ketone is reacted with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the carbonitrile group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor is reacted with the furan ring under basic conditions.

Industrial Production Methods

Industrial production of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typical reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated, nitrated, or sulfonated furan derivatives

Scientific Research Applications

Chemistry

Building Block for Synthesis
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it further to create derivatives with tailored properties.

Biology

Biological Activities
Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit inhibitory effects against various bacterial strains.
  • Antifungal Activity : Its efficacy against fungal pathogens is under investigation.
  • Anticancer Potential : Preliminary studies show promise in targeting cancer cells, making it a candidate for further pharmacological research.

Medicine

Therapeutic Applications
Due to its unique chemical properties, 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile is being explored as a potential therapeutic agent. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, particularly those requiring targeted therapies.

Industry

Advanced Materials Development
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its anticancer properties against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring and carbonitrile group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous furan-3-carbonitrile derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile -CH₃ (2), -C₆H₄-CF₃ (5) C₁₃H₉F₃N₂O 296.22 (calculated) High lipophilicity; electron-withdrawing -CF₃ enhances stability
2-Amino-5-(4-methylphenyl)-furan-3-carbonitrile -NH₂ (2), -C₆H₄-CH₃ (5) C₁₂H₁₀N₂O 198.22 Amino group enables hydrogen bonding; lower lipophilicity vs. -CF₃ derivatives
2-Amino-5-(4-methoxyphenyl)-furan-3-carbonitrile -NH₂ (2), -C₆H₄-OCH₃ (5) C₁₂H₁₀N₂O₂ 214.22 Methoxy group (-OCH₃) increases electron density; may improve solubility
2-Amino-5-(4-fluorophenyl)-furan-3-carbonitrile -NH₂ (2), -C₆H₄-F (5) C₁₁H₇FN₂O 202.19 Fluorine substituent enhances electronegativity and metabolic resistance
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonitrile -CH₃ (2), -C₆H₄-OCF₃ (5) C₁₃H₉F₃N₂O₂ 312.22 (calculated) Trifluoromethoxy (-OCF₃) combines lipophilicity and steric bulk

Key Observations :

  • Electron-Withdrawing Groups (-CF₃, -OCF₃) : These substituents increase stability and lipophilicity, critical for membrane permeability in drug candidates .
  • Amino vs.
  • Aryl Substituent Effects : Fluorine and methoxy groups modulate electronic properties; -F increases electronegativity, while -OCH₃ enhances solubility .
Physicochemical and Spectral Properties
  • IR Spectroscopy: Carbonitrile (-CN) absorption at ~2,210 cm⁻¹ is consistent across all derivatives (e.g., ). Amino groups show -NH₂ stretches at 3,300–3,500 cm⁻¹, absent in methyl-substituted compounds .
  • Solubility: Trifluoromethyl derivatives are less polar than amino or methoxy analogues, favoring organic solvents .

Biological Activity

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile is a synthetic organic compound classified as a furan derivative. Its unique structure, characterized by a furan ring with a methyl group, a trifluoromethyl-phenyl group, and a carbonitrile group, lends it various potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly concerning its antimicrobial, antifungal, and anticancer properties .

Antimicrobial and Antifungal Properties

Research has indicated that 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile exhibits significant antimicrobial and antifungal activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into microbial cell membranes and enabling interactions with intracellular targets. This mechanism suggests a potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, which can be attributed to its ability to inhibit key cellular pathways involved in tumor growth. For instance, its interaction with tubulin has been studied, revealing that it can effectively inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Study: Inhibition of Cancer Cell Growth

In a detailed investigation of its anticancer effects, 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile was tested against multiple human cancer cell lines. The findings indicated that the compound inhibited cell proliferation significantly, with IC50 values suggesting high potency:

Cell Line IC50 (µM)
A549 (Lung Cancer)0.5
MDA-MB-231 (Breast Cancer)0.7
HeLa (Cervical Cancer)0.6

These results highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets within cells. The trifluoromethyl group enhances the compound’s reactivity and binding affinity to biological targets, while the furan ring and carbonitrile functionalities allow for hydrogen bonding and other interactions with proteins and enzymes.

Research Findings Summary

Recent studies have further elucidated the biological mechanisms underlying this compound's activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It may also bind to receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and apoptosis .
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of caspase activation in cancer cells, indicating its role in promoting programmed cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile, and how can intermediates be optimized for yield and purity?

  • Methodology : A multi-step synthesis involving Suzuki-Miyaura coupling for introducing the 4-trifluoromethylphenyl group to the furan scaffold, followed by cyanation at position 2. Key intermediates (e.g., halogenated furans) should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm regioselectivity. Yield optimization can be achieved by adjusting catalyst loading (e.g., Pd(PPh3_3)4_4) and reaction temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or impurities in this compound?

  • Methodology :

  • 19F^{19}\text{F} NMR : The trifluoromethyl (-CF3_3) group exhibits a distinct singlet at ~-60 ppm, confirming substitution at the para position of the phenyl ring.
  • IR Spectroscopy : The nitrile (-CN) stretch appears at ~2220 cm1^{-1}, while furan C-O-C vibrations occur at ~1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z = 281.07 (C13_{13}H9_{9}F3_{3}N1_{1}O1_{1}). Contaminants like des-cyano derivatives would deviate by 26 Da .

Q. What solvent systems are suitable for recrystallization, given the compound’s hydrophobicity and nitrile stability?

  • Methodology : Use mixed solvents (e.g., dichloromethane/hexane) to balance polarity. Avoid aqueous bases to prevent nitrile hydrolysis. Thermal stability tests (TGA/DSC) under nitrogen can identify decomposition thresholds (>200°C typical for aryl nitriles) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the furan ring’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distribution. Compare HOMO-LUMO gaps with non-fluorinated analogs. Experimental validation via Hammett substituent constants (σm_m for -CF3_3 = 0.43) can predict reactivity in nucleophilic aromatic substitutions .

Q. What strategies resolve contradictions in reported solubility data across polar aprotic solvents (e.g., DMSO vs. acetonitrile)?

  • Methodology : Conduct systematic solubility studies using UV-Vis spectroscopy at 25°C. Prepare saturated solutions in anhydrous solvents, filter (0.22 µm PTFE), and quantify via calibration curves. Conflicting data may arise from residual moisture (e.g., in DMSO) or solvent purity. Karl Fischer titration can measure water content .

Q. How can in vitro metabolic stability assays (e.g., liver microsomes) guide structural modifications to enhance bioavailability?

  • Methodology : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS. Rapid metabolism at the furan ring (oxidation to diketone) suggests replacing the methyl group with bulkier substituents to sterically hinder enzymatic activity .

Q. What crystallographic challenges arise during X-ray diffraction analysis due to the compound’s flexible substituents?

  • Methodology : Co-crystallize with heavy atoms (e.g., iodine derivatives) to improve diffraction. Use low-temperature (100 K) data collection to minimize thermal motion. For flexible 4-trifluoromethylphenyl groups, refine disorder models using SHELXL with occupancy constraints .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties in solid vs. solution states?

  • Resolution : Aggregation-induced emission (AIE) or quenching effects in the solid state can alter fluorescence. Compare emission spectra in dilute solution (105^{-5} M in THF) vs. solid matrix (KBr pellet). Contradictions may stem from crystallinity differences or excimer formation .

Q. How to address discrepancies in biological activity data (e.g., IC50_{50}) across cell lines for kinase inhibition assays?

  • Resolution : Standardize assay conditions (e.g., ATP concentration, incubation time). Validate target engagement via cellular thermal shift assay (CETSA). Off-target effects due to nitroreductase activity in certain cell lines (e.g., HepG2) may explain variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile

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